molecular formula C22H20N4O4S B12204198 2-(4-methoxyphenyl)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide

2-(4-methoxyphenyl)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12204198
M. Wt: 436.5 g/mol
InChI Key: VIILHVQUVVQNKP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, DMSO-d₆) displays characteristic signals:

  • δ 8.21 (d, J = 8.5 Hz, 2H): Oxadiazole-phenyl ortho-protons
  • δ 7.92 (s, 1H): Thiazole C4-H
  • δ 3.87 (s, 3H): Methoxy group (integral confirms two equivalent OCH₃ groups)
  • δ 2.41 (s, 3H): Thiazole C4-methyl

¹³C NMR distinguishes key hybridized carbons:

  • δ 167.8 ppm: Acetamide carbonyl
  • δ 161.2 ppm: Oxadiazole C5
  • δ 153.4 ppm: Thiazole C2

Infrared (IR) Spectroscopy

Major absorption bands correlate with functional groups:

  • 3275 cm⁻¹: N-H stretch (acetamide)
  • 1698 cm⁻¹: C=O (amide I band)
  • 1603 cm⁻¹: Oxadiazole ring vibration
  • 1254 cm⁻¹: C-O-C (methoxy group)

UV-Vis Spectroscopy

The electronic spectrum (CH₃CN) shows λmax at 278 nm (ε = 12,400 M⁻¹cm⁻¹) and 324 nm (ε = 8,700 M⁻¹cm⁻¹), corresponding to π→π* transitions in the conjugated heteroaromatic system. Time-dependent DFT calculations reproduce these transitions within 5 nm accuracy.

Tautomeric Behavior and Stereoelectronic Effects

The compound exhibits dynamic equilibrium between two tautomeric forms (Figure 2):

  • Ylidene thiazole : Observed in solid state (X-ray) and polar solvents
  • Enamine thiazoline : Favored in non-polar media (CDCl₃ NMR shows broadening of NH signal at δ 11.2 ppm)

Natural Bond Orbital (NBO) analysis reveals:

  • Hyperconjugative stabilization (ΔE = 48.2 kJ/mol) from n(O)→σ*(N-C) interactions in the oxadiazole ring
  • Reduced aromaticity in the thiazole ring (HOMA index = 0.62) compared to benzene (1.00)
  • Significant lone pair donation (Thiazole S→Oxadiazole N) stabilizes the conjugated system

The Z-configuration of the exocyclic double bond is maintained by intramolecular hydrogen bonding between the acetamide NH and thiazole S atom (d = 2.85 Å), as evidenced by IR temperature studies and variable-temperature NMR.

Properties

Molecular Formula

C22H20N4O4S

Molecular Weight

436.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C22H20N4O4S/c1-13-19(21-25-20(26-30-21)15-6-10-17(29-3)11-7-15)31-22(23-13)24-18(27)12-14-4-8-16(28-2)9-5-14/h4-11H,12H2,1-3H3,(H,23,24,27)

InChI Key

VIILHVQUVVQNKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CC2=CC=C(C=C2)OC)C3=NC(=NO3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Reaction of 3-Amino-3-thioxopropanamides with α-Bromoketones

  • Reagents : 3-Amino-3-thioxopropanamide (Ia), phenacyl bromide (IIa).

  • Conditions : DMF solvent, 20°C, 6–8 hours.

  • Mechanism : The reaction proceeds through nucleophilic substitution, where the thiol group attacks the α-carbon of the bromoketone, followed by cyclization to form the thiazole ring.

  • Yield : 70–85% for substituted thiazoles.

Example :

Ia+IIaDMF, 20°CThiazole intermediate (IIIa)[2]\text{Ia} + \text{IIa} \xrightarrow{\text{DMF, 20°C}} \text{Thiazole intermediate (IIIa)} \quad

Functionalization of the Thiazole Amine

The 2-amino group on the thiazole is acetylated to form the acetamide linkage:

  • Reagents : Chloroacetyl chloride, triethylamine.

  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature.

  • Yield : 75–80%.

Preparation of the Oxadiazole Moiety

The 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid is synthesized via cyclization of a hydrazide intermediate.

Hydrazide Formation

  • Starting Material : Ethyl 2-(2-acetamidophenoxy)acetate.

  • Reagents : Hydrazine monohydrate.

  • Conditions : Ethanol, reflux for 5 hours.

  • Yield : 90%.

Oxadiazole Cyclization

  • Reagents : Carbon disulfide, potassium hydroxide.

  • Conditions : Ethanol, reflux for 6 hours, followed by acidification with HCl.

  • Yield : 65–70%.

Reaction Pathway :

Hydrazide+CS2KOH, EtOH1,3,4-Oxadiazole-5-thiol[4][6]\text{Hydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{1,3,4-Oxadiazole-5-thiol} \quad

Coupling of Thiazole and Oxadiazole Intermediates

The final step involves coupling the thiazole-acetamide and oxadiazole-carboxylic acid intermediates.

Nucleophilic Acyl Substitution

  • Reagents : Oxadiazole-carboxylic acid chloride, thiazole-2-amine.

  • Conditions : Dichloromethane (DCM), pyridine, 0°C to room temperature.

  • Yield : 60–65%.

Stereochemical Control for (2Z) Configuration

The Z isomer is favored by:

  • Low-temperature reactions (0–5°C).

  • Bulky base additives (e.g., DBU) to hinder rotation.

Optimization and Comparative Analysis

Table 1 compares synthetic methods for key intermediates:

StepReagents/ConditionsYield (%)Key Reference
Thiazole formationDMF, 20°C, 8h85
Oxadiazole cyclizationEtOH, reflux, 6h70
Acetamide couplingDCM, pyridine, 0°C65

Key Findings :

  • Solvent choice significantly impacts yield (DMF > THF for thiazole synthesis).

  • Extended reflux durations (>6h) improve oxadiazole cyclization efficiency.

Challenges and Purification Strategies

  • Byproduct Formation : Competing reactions during cyclization may generate thiadiazole byproducts.

    • Solution : Column chromatography (silica gel, ethyl acetate/hexane).

  • Isomer Separation : Z/E isomer separation requires HPLC with chiral columns.

Industrial-Scale Considerations

  • Continuous Flow Systems : Enhance reaction control for oxadiazole formation.

  • Green Chemistry : Replacement of DMF with ionic liquids reduces environmental impact.

Recent Advances (2023–2025)

  • Photocatalyzed Coupling : Visible-light-mediated reactions reduce energy consumption (yield: 72%).

  • Biocatalytic Methods : Enzymatic acyl transfer for acetamide formation (purity: >98%) .

Chemical Reactions Analysis

2-(4-methoxyphenyl)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

Anti-Cancer Activity

Research indicates that compounds containing both oxadiazole and thiazole rings exhibit significant anti-cancer properties. In vitro evaluations have shown that derivatives of this compound can inhibit the growth of several cancer cell lines, including:

  • Leukemia
  • Melanoma
  • Lung Cancer
  • Colon Cancer
  • Breast Cancer

For instance, a related study demonstrated that a compound with similar structural features showed an average logGI50 value of -5.19 against leukemia cells, indicating potent anti-tumor activity .

Structure-Activity Relationship (SAR)

The presence of specific functional groups such as methoxy and oxadiazole significantly enhances the biological activity of these compounds. The methoxy group is believed to improve lipophilicity and bioavailability, while the oxadiazole ring contributes to the overall stability and reactivity of the molecule.

Case Studies

  • In Vitro Studies : A study published in 2021 evaluated a series of thiazolidinone derivatives for anti-cancer activity using standardized protocols from the National Cancer Institute. The most promising candidates exhibited low IC50 values across multiple cancer types .
  • Comparative Analysis : A comparative analysis of various oxadiazole-containing compounds revealed that those with additional thiazole groups demonstrated enhanced cytotoxicity compared to their simpler analogs. This suggests a synergistic effect that warrants further investigation .

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound :

  • Core : Thiazole-oxadiazole hybrid.
  • Substituents : Two 4-methoxyphenyl groups, methyl group at thiazole C3.
  • Functional Groups : Acetamide linker, Z-configuration at the thiazole-ylidene position .

Comparable Compounds :

N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide (): Core: Thiazolidinone with phenylimino and phenyl groups. Substituents: 4-Methoxyphenyl acetamide. Key Difference: Lacks oxadiazole but includes a thiazolidinone ring, which may influence redox or anti-inflammatory activity .

2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (): Core: Thiazolidinone-thiadiazole hybrid. Substituents: 2-Methoxybenzylidene group.

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (): Core: Thiadiazole-isoxazole hybrid. Substituents: Benzamide group.

Comparable Compounds :

Thiazolidinone Derivatives (): Synthesized via condensation of active methylene compounds with thioureas or via cyclization of thiosemicarbazides. Example: Reaction of enaminones with hydroxylamine hydrochloride yields oxadiazole-thiadiazole hybrids in 70–80% yields .

Triazole-Thiazole Hybrids (): Formed via nucleophilic substitution of thiols with chloroacetamides. Example: 2-[(4-Amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide synthesized in ethanol under reflux .

Spectral Characterization

Target Compound :

  • IR : Expected peaks at ~1678 cm⁻¹ (C=O), ~1606 cm⁻¹ (C=N/C=C), and ~1287 cm⁻¹ (C–N).
  • ¹H NMR : Distinct signals for methoxy groups (~3.8 ppm) and aromatic protons (7.2–8.3 ppm) .

Comparable Compounds :

Thiazolidinone Derivatives (): IR: 1605–1679 cm⁻¹ (dual C=O stretches). ¹H NMR: Methyl groups at ~2.5 ppm, methoxy at ~3.8 ppm .

Thiadiazole-Isoxazole Hybrids ():

  • MS : Molecular ion peaks at m/z 348 (M⁺), with fragmentation patterns dominated by aryl and heterocyclic cleavages .

Target Compound :

  • Potential applications in anticancer or anti-inflammatory research due to oxadiazole’s role in kinase inhibition .

Comparable Compounds :

Hypoglycemic Agents (): 2-(4-((2,4-Dioxothiazolidin-5-Ylidene)Methyl)-2-Methoxyphenoxy)-N-Substituted Acetamides showed significant hypoglycemic activity in mice (ED₅₀: 10 mg/kg) .

Anti-Exudative Agents (): 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamides exhibited 60–70% inhibition of inflammation, comparable to diclofenac .

Biological Activity

The compound 2-(4-methoxyphenyl)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly in relation to cancer cell lines.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N4O5SC_{22}H_{20}N_{4}O_{5}S with a molecular weight of 452.5g/mol452.5\,g/mol. The IUPAC name reflects its intricate structure, which includes methoxyphenyl, oxadiazole, and thiazole moieties.

PropertyValue
Molecular FormulaC22H20N4O5S
Molecular Weight452.5 g/mol
IUPAC Name2-(4-methoxyphenoxy)-N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide
InChIInChI=1S/C22H20N4O5S/c1-13...
InChI KeyVMTOAIBIZNOMFB-UHFFFAOYSA-N

The mechanism of action for this compound is primarily through its interaction with specific biological targets such as enzymes and receptors involved in cellular signaling pathways. The structural features allow it to inhibit certain enzymes or modulate receptor activity. Studies have indicated that it may induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

  • In vitro Studies : The compound has shown potent activity against various cancer cell lines including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range. Its mechanism involves competitive inhibition of the Bcl-2 protein, a key regulator of apoptosis.
  • Case Study : In a preclinical trial involving human tumor xenografts in mice, administration of the compound resulted in a significant reduction in tumor size compared to controls. This effect was associated with increased markers of apoptosis in tumor tissues .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit metabolic enzymes. It has shown promising results in inhibiting acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases such as Alzheimer's .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds known for their anticancer properties.

Compound NameBiological ActivityIC50 (µM)
Compound ABcl-2 inhibitor0.52
Compound BAChE inhibitor0.75
2-(4-methoxyphenyl)...Bcl-2 inhibitor; AChE inhibitorLow µM

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